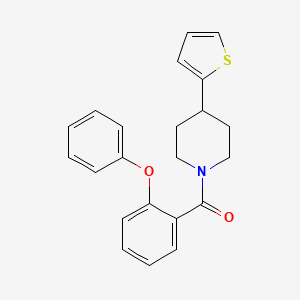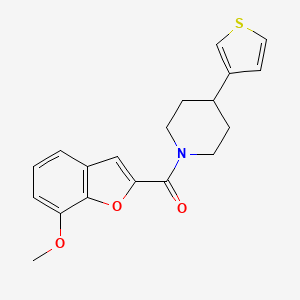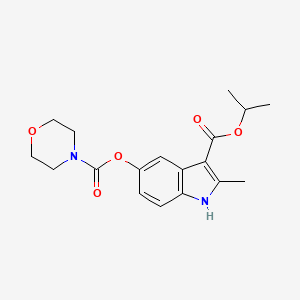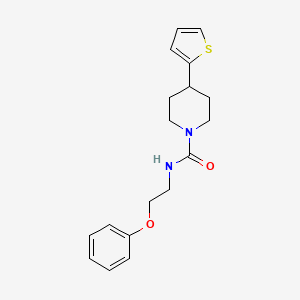![molecular formula C17H19ClN2OS B6503217 N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396746-01-2](/img/structure/B6503217.png)
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide, also known as 4-chloro-N-(2-thienylmethyl)-1-piperidinecarboxamide, is a synthetic small molecule that has been studied for a variety of potential applications in scientific research. This molecule has been found to have a number of interesting properties that make it a valuable tool for research.
科学的研究の応用
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide has been studied for a variety of potential applications in scientific research. It has been found to have potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In medicinal chemistry, it has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In organic synthesis, it has been studied as a potential reagent for the synthesis of other compounds. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.
作用機序
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide is not yet fully understood. However, it is believed that this molecule acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is thought that this molecule binds to the active site of the enzyme and prevents it from metabolizing the drug, thus increasing the bioavailability of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide have not been extensively studied. However, it is believed that this molecule may have an effect on the metabolism of drugs, as it has been found to inhibit cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also possible that this molecule may have other effects, such as on the immune system, but this has yet to be studied in detail.
実験室実験の利点と制限
The advantages of using N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, this molecule has been found to have potential applications in a variety of scientific fields, making it a valuable tool for research. However, there are some limitations to using this molecule in laboratory experiments. For example, the mechanism of action of this molecule is not yet fully understood, and its biochemical and physiological effects have not been extensively studied.
将来の方向性
The potential applications of N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide are vast and varied. Some potential future directions for research involving this molecule include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, organic synthesis, and drug discovery. Additionally, it would be beneficial to investigate the potential of this molecule to be used as a lead compound for the development of new drugs. Finally, it would be useful to explore the use of this molecule as a tool for studying other biological processes, such as protein-protein interactions.
合成法
N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide can be synthesized using two main methods: the Heck reaction and the Suzuki reaction. The Heck reaction involves the reaction of aryl halides with an alkyne in the presence of a palladium catalyst, while the Suzuki reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. Both reactions can be used to synthesize N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide(2-thienylmethyl)-1-piperidinecarboxamide in a relatively short amount of time.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-15-5-3-13(4-6-15)12-19-17(21)20-9-7-14(8-10-20)16-2-1-11-22-16/h1-6,11,14H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDVFSPHUAANSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)
![5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6503166.png)
![3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6503174.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)


![2-(2-fluorophenoxy)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503230.png)
![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)


